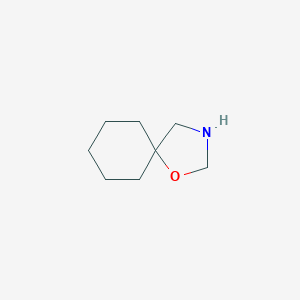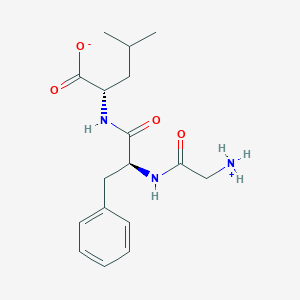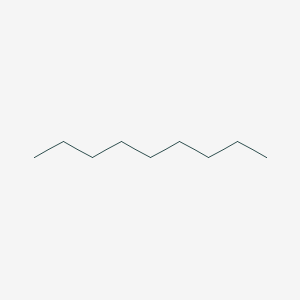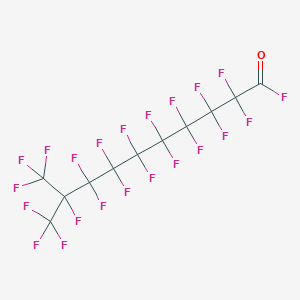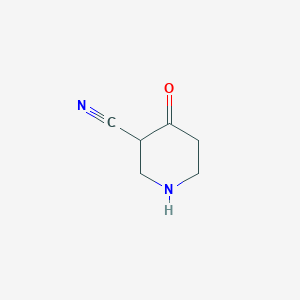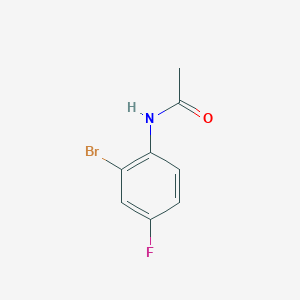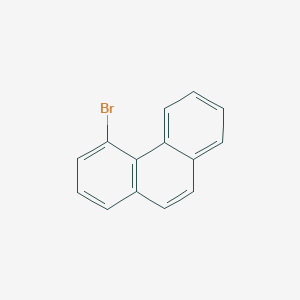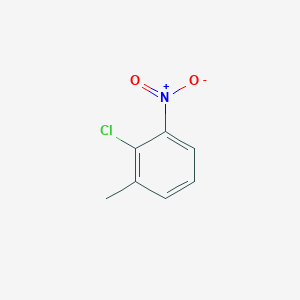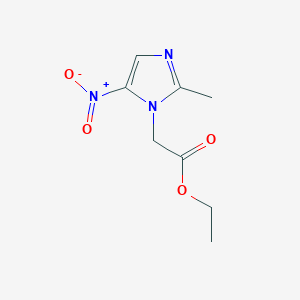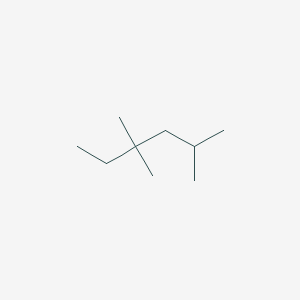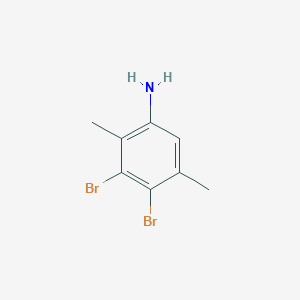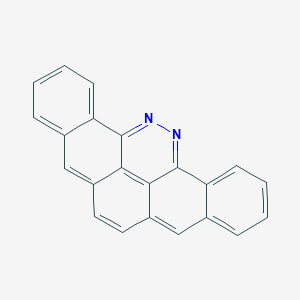
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, also known as ABC, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. ABC belongs to the family of polycyclic aromatic hydrocarbons and is composed of three fused rings that are arranged in a non-planar configuration.
作用机制
The mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood. However, studies have suggested that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exerts its biological activities through the modulation of various signaling pathways. For example, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.
生化和生理效应
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects. Studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE can induce cell cycle arrest and apoptosis in cancer cells. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
One of the advantages of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments is its unique chemical structure, which allows for the study of its potential biological activities. However, one of the limitations of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is its low solubility in water, which can make it difficult to administer in in vivo studies.
未来方向
There are several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE. One area of research is the development of novel synthetic methods for ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE and its potential therapeutic applications. Furthermore, the development of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE-based drug delivery systems could enhance its efficacy and reduce its toxicity. Finally, more studies are needed to explore the potential of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a lead compound for the development of new drugs.
In conclusion, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Although the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood, studies have suggested that it modulates various signaling pathways. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, inhibiting the growth of various bacterial and fungal strains, and reducing inflammation and oxidative stress in animal models. There are several advantages and limitations to using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments, and several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, including the development of novel synthetic methods, elucidating its mechanism of action, and exploring its potential as a lead compound for drug development.
合成方法
The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. The most common method for synthesizing ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is through the reaction of 1,2-dihydroanthracene-9,10-dione with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) acetate. This reaction leads to the formation of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a yellow crystalline solid with a melting point of 238-240°C.
科学研究应用
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities. Several studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exhibits anticancer, antimicrobial, and anti-inflammatory properties. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
189-58-2 |
|---|---|
产品名称 |
ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE |
分子式 |
C22H12N2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene |
InChI |
InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H |
InChI 键 |
COEVWYGSNZUYPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46 |
其他 CAS 编号 |
189-58-2 |
同义词 |
Anthra[9,1,2-cde]benzo[h]cinnoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



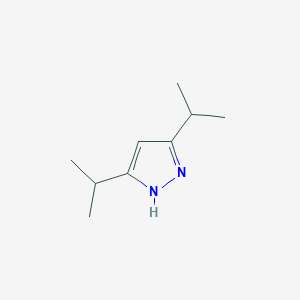
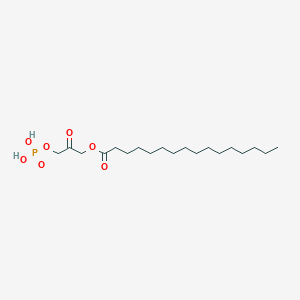
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
